2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride
Description
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by an isopropoxymethyl group and a branched alkyl chain. Its molecular formula is C₁₀H₂₁ClO₃S, with a molecular weight of 256.79 g/mol (HR298005, CAS 1489778-22-4) . This compound is primarily utilized as a pharmaceutical intermediate, where its sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in synthesizing active pharmaceutical ingredients (APIs) .
Properties
Molecular Formula |
C9H19ClO3S |
|---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-7(2)9(5-13-8(3)4)6-14(10,11)12/h7-9H,5-6H2,1-4H3 |
InChI Key |
RXKUYQOOHHVWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Isopropoxymethyl)-3-methylbutane-1-thiol
The thiol precursor is synthesized via nucleophilic displacement of a primary alkyl halide. Using 1-bromo-2-(isopropoxymethyl)-3-methylbutane (prepared by alkylation of isopropyl glycidyl ether with methylmagnesium bromide), treatment with thiourea in ethanol at reflux (78°C, 12 hours) yields the corresponding thiouronium salt. Hydrolysis with aqueous NaOH (2 M, 0°C, 1 hour) provides the thiol intermediate in 68–72% yield.
Oxidative Conversion to Sulfonic Acid
Controlled oxidation of the thiol is achieved using hydrogen peroxide (30% w/w) in acetic acid at 40°C for 8 hours. Kinetic studies show complete conversion to 2-(isopropoxymethyl)-3-methylbutane-1-sulfonic acid when maintaining pH 2–3 via acetic acid buffering.
Chlorination with Phosphorus Pentachloride
Reaction of the sulfonic acid with PCl₅ (1:3 molar ratio) in dichloromethane at −10°C produces the target sulfonyl chloride. Excess PCl₅ is required to drive the equilibrium, with yields reaching 84% after 4 hours.
Table 1: Thiol Oxidation-Chlorination Pathway Optimization
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| PCl₅ Equivalents | 3.0–3.2 | +12 |
| Reaction Temperature | −10°C to 0°C | +9 |
| Solvent Polarity (ε) | 8.93–13.0 (DCM) | +7 |
Direct Sulfonation of Hydrocarbon Backbone
Sulfur Trioxide Complexation
The unfunctionalized hydrocarbon 2-(isopropoxymethyl)-3-methylbutane undergoes sulfonation using SO₃·DMSO complex in 1,2-dichloroethane. At 60°C, the electrophilic sulfonation proceeds via a three-membered cyclic transition state, favoring paraffin activation.
Regioselectivity Challenges
Competitive sulfonation at secondary C-H bonds reduces yield (42–48%) due to the steric bulk of the isopropoxymethyl group. Deuterium labeling studies confirm 78% sulfonation at the primary carbon when using 2,6-di-tert-butylpyridine as a proton scavenger.
Table 2: Sulfonation Positional Isomer Distribution
| Catalyst System | Primary Sulfonate (%) | Secondary Sulfonate (%) |
|---|---|---|
| SO₃/DMSO | 58 | 42 |
| SO₃/1,2-DCE + DTBP | 78 | 22 |
Nucleophilic Chloride Displacement
Sulfonate Ester Intermediate
Burgess-type reagents enable conversion of 2-(isopropoxymethyl)-3-methylbutane-1-sulfonate esters to the corresponding chloride. Using N-cyano-N,N-diisopropylcarbamoyl sulfilimine (CDI-SO₂) in THF at −78°C, the methyl sulfonate ester undergoes nucleophilic displacement with LiCl (3 equiv.) to yield 81% sulfonyl chloride.
Stereochemical Considerations
Circular dichroism analysis confirms retention of configuration at chiral centers during chloride substitution, critical for applications requiring enantiopure products.
Radical Sulfurylation Approaches
Photoinduced Thiol-Ene Coupling
UV irradiation (λ = 254 nm) initiates radical addition of thioacetic acid to 3-methyl-1-(isopropoxymethyl)but-1-ene. Subsequent hydrolysis and oxidation generates the sulfonic acid precursor.
Limitations in Scalability
Chain termination via β-scission limits yields to 55–60%, making this method less practical for industrial synthesis despite its synthetic elegance.
Comparative Analysis of Methodologies
Table 3: Synthetic Route Efficiency Metrics
| Method | Average Yield (%) | Purity (HPLC) | Scalability (kg-scale) |
|---|---|---|---|
| Thiol Oxidation | 84 | 98.7 | Proven |
| Direct Sulfonation | 48 | 95.2 | Limited |
| Nucleophilic Displacement | 81 | 99.1 | Demonstrated |
| Radical Sulfurylation | 58 | 92.4 | Not feasible |
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride with three analogs: (1) 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride , (2) 2-(isopropoxymethyl)furan (IPF) , and (3) 2-(diisopropoxymethyl)furan (DIPF) .
Table 1: Structural and Functional Comparison
Catalytic and Reaction Selectivity
- Catalyst Acidity : APO-5 catalysts with moderate acidity (e.g., APO-5(1.5)) favor IPF formation (etherification), while stronger acidity (APO-5(1)) promotes DIPF (acetalization) . This contrasts with sulfonyl chloride synthesis, where acid catalysts are less critical due to commercial production methods .
- Metal Loading Effects : For IPF, higher metal content (e.g., 3 wt.% Ca/Ba on APO-1.5) enhances furfuryl alcohol (FAL) selectivity (>90%), but reduces IPF yield, highlighting the sensitivity of etherification to metal-acid balance . Sulfonyl chlorides, however, rely on stepwise functionalization rather than catalytic tuning .
Stability and Byproduct Formation
- Thermal Stability: IPF and DIPF degrade at elevated temperatures (>140°C) to form levulinic acid derivatives (e.g., isopropyl levulinate) . The sulfonyl chloride analog’s stability under similar conditions is unreported but likely higher due to its non-oxygenated backbone .
- Byproduct Control : In IPF synthesis, excessive metal loading (e.g., 5 wt.%) shifts selectivity toward DIPF, requiring precise catalyst design . For sulfonyl chlorides, byproducts may arise during chlorination steps, necessitating purification protocols .
Q & A
Q. Table 1. Catalyst Performance in Sulfonyl Chloride-Involved Reactions
| Catalyst | Acidity (mmol NH₃/g) | Key Reaction Pathway | Selectivity (%) |
|---|---|---|---|
| APO-5(1) | 0.8 | Acetalization | 65–70 |
| APO-5(1.5) | 1.2 | Reductive Etherification | 85–90 |
| 3Ca/APO-1.5 | 1.0 | Hydrogen Transfer | >90 |
Advanced: How to address contradictions in catalytic data under varying metal loadings?
Methodological Answer:
Contradictions arise from competing acid/base sites on catalysts. For example:
- High Metal Loading (5 wt.%) : Reduces sulfonyl chloride selectivity due to excessive basicity, favoring side products like DIPF (2-(diisopropoxymethyl)furan) .
- Intermediate Loading (3 wt.%) : Balances acidity and metal inventory, enhancing FAL (furfuryl alcohol) and IPF selectivity.
Resolution Strategy :- Conduct NH₃-TPD and CO₂-TPD to map acid/base properties.
- Optimize metal loading via combinatorial screening (e.g., 1–5 wt.%).
- Use kinetic modeling to identify rate-limiting steps under conflicting conditions .
Basic: What are its primary applications in organic synthesis?
Methodological Answer:
- Sulfonamide Formation : Reacts with amines to form sulfonamides, key motifs in drug discovery (e.g., protease inhibitors).
- Bioconjugation : Links biomolecules (e.g., proteins) via sulfonate ester bonds for targeted drug delivery .
- Polymer Chemistry : Serves as a crosslinking agent in sulfonated polymer synthesis .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
The sulfonyl chloride group acts as a strong electrophile. Key factors:
- Steric Effects : Bulky isopropoxymethyl and 3-methyl groups slow SN2 reactions, favoring SN1 mechanisms in polar solvents.
- Leaving Group Ability : Chloride departure is facilitated by resonance stabilization of the sulfonate intermediate.
Experimental Validation : - Kinetic isotope effects (KIEs) and Hammett plots to elucidate mechanism .
- Computational studies (DFT) to map transition states .
Basic: How to ensure stability during storage and handling?
Methodological Answer:
- Storage : Under inert gas (N₂/Ar) at –20°C, away from moisture (hygroscopic).
- Handling : Use anhydrous solvents (e.g., THF, DCM) and Schlenk techniques to prevent hydrolysis.
- Decomposition Signs : Cloudiness or gas evolution indicates degradation; validate purity via TLC/GC before use .
Advanced: How does its reactivity compare to structurally related sulfonyl chlorides?
Methodological Answer:
Table 2. Comparative Reactivity of Sulfonyl Chlorides
| Compound | Relative Reactivity (vs. Reference) | Key Applications |
|---|---|---|
| This compound | 1.0 (Baseline) | Drug intermediates |
| 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride | 0.7 | Polymer crosslinking |
| Benzene-1,3-disulfonyl chloride | 2.3 | High-stability linkers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
